![molecular formula C15H16FN3O2 B5556574 4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)
4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds structurally similar to 4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine often involves multiple steps including condensation reactions, chlorination, and nucleophilic substitution. For example, Lei et al. (2017) described a green synthetic method for a related compound through a three-step process with a total yield of 43% (Lei et al., 2017). Similarly, Verron et al. (2007) developed a flexible synthesis for related pyrimidines, highlighting the adaptability of methods for synthesizing such complex molecules (Verron et al., 2007).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a morpholine ring attached to a pyrimidine core, which is further substituted with various groups like fluorophenyl moieties. These structural features are crucial for their reactivity and interactions. The confirmation of structures is typically achieved through spectroscopic methods such as NMR and MS as demonstrated by Lei et al. (2017) (Lei et al., 2017).
Scientific Research Applications
Pharmacological Research Applications
PI3K-AKT-mTOR Pathway Inhibition Compounds structurally related to 4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine have been identified as privileged pharmacophores for PI3K and PIKKs inhibition, pivotal for cancer therapy. Morpholine derivatives, such as those in the study by Hobbs et al. (2019), demonstrate significant potential in selectively inhibiting mTORC1 and mTORC2, highlighting the morpholine group's critical role in kinase hinge binding (Hobbs et al., 2019).
Synthesis and Biological Activities Lei et al. (2017) reported the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, showing inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential anti-inflammatory and anticancer applications (Lei et al., 2017).
Molecular Biology and Biochemistry
Experimental and Theoretical Analysis Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, including a fluoro derivative with a morpholinomethyl group. Their study provides insights into intermolecular interactions, critical for understanding drug-receptor interactions and the development of new pharmacological agents (Shukla et al., 2014).
Chemical Synthesis and Optimization
Diastereoselective Synthesis Liu et al. (2014) explored the synthesis of functionalized tetrahydropyrimidin-2-thiones using a morpholine derivative, showcasing the versatility of morpholine in facilitating complex chemical reactions. This work could be relevant for the synthesis of molecules with specific stereochemical configurations (Liu et al., 2014).
PET Imaging Agent Synthesis Wang et al. (2017) described the synthesis of HG-10-102-01, a potential PET imaging agent for Parkinson's disease, showcasing the role of morpholine derivatives in developing diagnostic tools (Wang et al., 2017).
properties
IUPAC Name |
4-[4-(2-fluorophenoxy)-6-methylpyrimidin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-11-10-14(21-13-5-3-2-4-12(13)16)18-15(17-11)19-6-8-20-9-7-19/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDJKLXWMDUDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.